molecular formula C13H8ClNO B3263833 3-(4-chlorophenyl)-2,1-Benzisoxazole CAS No. 38046-68-3

3-(4-chlorophenyl)-2,1-Benzisoxazole

Cat. No.: B3263833
CAS No.: 38046-68-3
M. Wt: 229.66 g/mol
InChI Key: PATMGAVPZPKDAK-UHFFFAOYSA-N
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Description

Contextual Significance of 2,1-Benzisoxazoles in Organic Chemistry and Chemical Biology

The benzisoxazole framework is a cornerstone in the development of new chemical compounds, particularly within medicinal chemistry. nih.govrsc.org This significance stems from the diverse biological activities exhibited by its derivatives and its utility as a foundational structure for building complex molecules. nih.gov

Benzisoxazoles are aromatic organic compounds characterized by a benzene (B151609) ring fused to an isoxazole (B147169) ring. wikipedia.org There are two primary isomers, 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole (also known as anthranil), which differ in the attachment points of the nitrogen and oxygen atoms in the heterocyclic ring. wikipedia.orgguidechem.comnih.gov The 1,2-benzisoxazole isomer has been known for its presence in various pharmaceuticals. wikipedia.orgchim.it

The synthesis of the 2,1-benzisoxazole (anthranil) core has been an area of active investigation. Common synthetic routes involve the cyclization of ortho-substituted benzene derivatives, such as those containing nitro and carbonyl groups or nitro and alkyl groups. nih.gov Other methods include the dehydration of ortho-nitrobenzyl compounds that have electron-withdrawing groups on their methylene (B1212753) unit. nih.gov More recent approaches have explored transformations of aryl and vinyl azides and electrochemically mediated cyclization of o-nitrophenylacetylenes. organic-chemistry.org

Table 1: Chemical Classification of Benzisoxazole Isomers

Isomer Name Alternative Name(s) Molecular Formula Key Structural Feature
1,2-Benzisoxazole Benzo[d]isoxazole, Indoxazine C₇H₅NO Benzene ring fused to a 1,2-oxazole ring. wikipedia.orgchim.it

The benzisoxazole ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a basis for designing a wide range of biologically active compounds. researchgate.net

Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial nih.gov

Anticancer nih.gov

Anti-inflammatory nih.gov

Anticonvulsant nih.govchim.it

Antipsychotic nih.govwikipedia.org

The versatility of the benzisoxazole scaffold allows for the synthesis of diverse derivatives. For instance, 3-substituted benzo[d]isoxazoles show activities such as antitubercular and acetylcholinesterase inhibition. researchgate.net The development of new synthetic methods continues to expand the library of benzisoxazole-containing compounds for biological screening. rsc.orgchim.it

Research Scope and Fundamental Aims for 3-(4-chlorophenyl)-2,1-Benzisoxazole

The primary research interest in this compound lies in its role as a synthetic intermediate. Due to its inherent reactivity, the 2,1-benzisoxazole ring system can be transformed into other important heterocyclic structures. nih.govchem-soc.si Specifically, 3-aryl-2,1-benzisoxazoles are valuable precursors for synthesizing 2-aminobenzophenones, which are key intermediates in the production of 1,4-benzodiazepines. nih.gov

Research on compounds like this compound focuses on leveraging its structure for the creation of novel molecules with potential therapeutic applications. The synthesis of related structures, such as 5-Methoxy-3-(4-chlorophenyl)-2,1-benzisoxazole, highlights the exploration of this chemical space. nih.gov The modification of the benzisoxazole core, for example by introducing a carbonyl chloride group as in this compound-5-carbonyl chloride, further demonstrates its utility as a building block for creating more complex derivatives through reactions with nucleophiles. nih.gov The fundamental aim is to utilize these anthranil (B1196931) derivatives to construct larger, more functionally diverse molecules for evaluation in drug discovery programs and materials science. nih.govnih.gov

Table 2: Physicochemical Data for Selected 3-Aryl-2,1-Benzisoxazole Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
5-Chloro-3-phenyl-2,1-benzisoxazole C₁₃H₈ClNO 229.662 Not specified Not specified
5-Methoxy-3-(4-chlorophenyl)-2,1-benzisoxazole C₁₄H₁₀ClNO₂ Not specified Pale yellow crystals 140–141

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATMGAVPZPKDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Classical and Modern Synthetic Routes to 2,1-Benzisoxazole Core Structures

The construction of the 2,1-benzisoxazole (anthranil) ring system can be achieved through several pathways. Historically, methods have focused on building the heterocyclic ring onto a pre-existing benzene (B151609) derivative. Modern approaches have expanded this repertoire, introducing milder reaction conditions and novel catalytic systems. Common strategies involve the cyclization of ortho-substituted benzene precursors, such as those containing nitro and alkyl groups, or carbonyl and azido functionalities nih.gov.

A versatile and widely recognized method for synthesizing 3-aryl-2,1-benzisoxazoles is the Davis-Pizzini reaction, first reported in 1960 nih.govacs.org. This approach is particularly relevant for the synthesis of 3-(4-chlorophenyl)-2,1-benzisoxazole. The reaction fundamentally involves the condensation of a nitroarene with an arylacetonitrile derivative nih.gov. For the specific synthesis of the title compound, this would involve the reaction between nitrobenzene and (4-chlorophenyl)acetonitrile, or a substituted nitrobenzene with (4-chlorophenyl)acetonitrile.

The mechanism of the Davis-Pizzini reaction proceeds through several key steps. The reaction is initiated by a base, which deprotonates the arylacetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an unsubstituted carbon atom ortho to the nitro group on the nitroarene. This addition forms a σH-adduct intermediate nih.gov.

The efficiency and outcome of the Davis-Pizzini reaction are highly dependent on the chosen reaction conditions, including the base, solvent, and temperature sciencedaily.comnih.gov. The choice of base is critical for the initial formation of the arylacetonitrile carbanion. Strong bases are typically required to achieve sufficient deprotonation.

Modern adaptations of this reaction have explored the use of strong bases in aprotic media, often in combination with silylating agents, to improve yields and expand the substrate scope. For instance, studies have shown that combinations of bases like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with trialkylchlorosilanes can effectively promote the reaction nih.gov. These conditions facilitate the transformation of the intermediate σH-adduct into the cyclized product. The reaction of 4-chloronitrobenzene with phenylacetonitrile, which yields the isomeric 5-chloro-3-phenyl-2,1-benzisoxazole, demonstrates the viability of these conditions for halogenated substrates nih.gov. The yield can be significantly influenced by the specific combination of base and silylating agent used.

Table 1: Effect of Base and Silylating Agent on the Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole nih.gov.
EntryNitroareneArylacetonitrileBaseSilylating AgentSolventYield (%)
14-ChloronitrobenzenePhenylacetonitrilet-BuOKTMSClDMF65
24-ChloronitrobenzenePhenylacetonitrileDBUTMSClDMF45
34-ChloronitrobenzenePhenylacetonitrilet-BuOKTBDMSClDMF58

An alternative to condensation reactions involves the intramolecular cyclization of suitably functionalized acyclic precursors. These methods construct the 2,1-benzisoxazole ring through the formation of a key N-O bond in the final step.

The synthesis of benzisoxazoles can be achieved through the cyclization of ortho-substituted aryl oximes. In this approach, an oxime functionality is positioned on a benzene ring that also bears a suitable group for ring closure. For example, the iron(II) bromide-catalyzed transformation of aryl azides bearing ketone or methyl oxime substituents can provide access to 2,1-benzisoxazoles organic-chemistry.orgacs.org. The strategy generally involves converting the hydroxyl group of the oxime into a good leaving group, which facilitates an intramolecular nucleophilic attack to form the N-O bond and close the five-membered ring chim.it. Reagents such as sulfonyl chlorides (e.g., MsCl, TsCl) or anhydrides are commonly used to activate the oxime hydroxyl group for cyclization chim.it.

Condensation reactions provide a direct and efficient method for assembling heterocyclic cores. Modern synthetic chemistry has developed catalytic tandem reactions that can construct complex molecules in a single step. For instance, a silver-catalyzed tandem condensation reaction has been reported for the synthesis of benzoxazole (B165842) derivatives from substituted 2-aminophenols, formaldehyde, and benzenethiols rsc.org. Similarly, the cyclization of 2-aminophenols with various precursors such as benzoic acids or aryl methyl ketones is a common and versatile route to 2-substituted benzoxazoles nih.gov. While these examples lead to the isomeric benzoxazole system, they illustrate the power of condensation strategies in heterocyclic synthesis, which can be conceptually adapted for the construction of the 2,1-benzisoxazole scaffold from different starting materials. Another modern approach involves the trifluoromethanesulfonic acid (TfOH)-promoted decyanative cyclization, which allows for the synthesis of 2,1-benzisoxazoles under solvent-free conditions at room temperature organic-chemistry.org.

Green Chemistry Approaches and Catalysis in Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds. This has led to the exploration of green chemistry approaches, including the use of microwave irradiation and ionic liquids, to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods abap.co.innih.gov. The use of microwave irradiation provides uniform heating and can enhance the rate of reaction, making it an attractive green protocol abap.co.in. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazole (B147169) and 1,3,4-oxadiazole derivatives abap.co.innih.gov.

In a relevant study, microwave irradiation was employed to synthesize a series of novel isoxazole derivatives. The reaction of various chalcones with hydroxylamine (B1172632) hydrochloride in ethanolic sodium hydroxide was carried out under microwave irradiation at 210 W for 10-15 minutes abap.co.in. This method significantly improved the product yield from 54% to 87% in a much shorter time frame compared to conventional heating abap.co.in. The efficiency of microwave-assisted synthesis is dependent on the ability of the reaction medium and solvents to absorb microwave energy effectively abap.co.in.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives abap.co.in

CompoundConventional Synthesis Time (min)Conventional Yield (%)Microwave Synthesis Time (min)Microwave Yield (%)
4a 60641074
4b 120561268
4c 90631387
4d 90581265
4e 120601075

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green catalysts and solvents in organic synthesis nih.govnih.govrsc.org. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them environmentally benign alternatives to traditional volatile organic solvents nih.govrsc.org. Imidazolium-based ionic liquids are particularly versatile and can act as solvents, supports, or modifiers in catalytic processes rsc.org.

A facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using the heterocyclic ionic liquid 1-butylpyridinium iodide as a catalyst. This reaction proceeds smoothly at room temperature, yielding the desired 2-aminobenzoxazoles in good to excellent yields (up to 97%) nih.gov. A key advantage of this method is the ability to easily recycle and reuse the ionic liquid catalyst for at least four cycles with similar efficacy nih.gov.

In another green approach, an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles was used as a catalyst for the synthesis of benzoxazoles and benzothiazoles under solvent-free sonication nih.govbohrium.comnih.gov. This method offers the advantages of a faster reaction rate (30 minutes) and high product yields (up to 90%), with water as the only byproduct nih.gov. The magnetic nature of the support allows for easy separation and recycling of the catalyst nih.govnih.gov.

Mechanistic Pathways of 2,1-Benzisoxazole Formation

The formation of the 2,1-benzisoxazole ring is a complex process that can proceed through various mechanistic pathways depending on the starting materials and reaction conditions pleiades.online. Understanding these mechanisms is crucial for optimizing reaction conditions and improving the yields of desired products.

Proposed Intermediates (e.g., σH-adducts, Nitroso Compounds, Bis-silylated Dihydroxylamines)

The reaction of nitroarenes with carbanions derived from compounds like phenylacetonitriles is a common route to 3-aryl-2,1-benzisoxazoles. A key step in this process is the initial addition of the carbanion to the nitroarene at the position ortho to the nitro group, forming a σH-adduct nih.govnih.gov.

One proposed mechanism involves the transformation of this σH-adduct into a nitroso intermediate . This transformation is thought to require protonation of an oxygen atom of the σH-adduct, followed by the elimination of a hydroxide ion nih.gov. The resulting nitroso compound then undergoes intramolecular cyclization to form the benzisoxazole ring nih.gov.

However, an alternative mechanistic pathway has been proposed, particularly in aprotic media in the presence of silylating agents. In this scenario, the formation of the nitroso intermediate is bypassed. Instead, it is suggested that the σH-adduct undergoes bis-silylation to form a "bis-silylated dihydroxylamine" intermediate nih.gov.

Intramolecular Addition–Elimination Processes

Following the formation of the key intermediate, the final step in the synthesis of the 2,1-benzisoxazole ring often involves an intramolecular cyclization. In the pathway involving a nitroso intermediate, an intramolecular addition–elimination reaction occurs, leading to the departure of a leaving group (such as a cyanide anion) and the formation of the isoxazole ring nih.gov.

In the alternative mechanism involving the bis-silylated dihydroxylamine, a 1,4-elimination of a silanol anion can lead to a silylated oxime derivative. This can then undergo intramolecular electrocyclization followed by another elimination to form the final product nih.gov.

Role of Solvents and Bases in Reaction Progress

The choice of solvent and base plays a critical role in directing the reaction towards the desired 2,1-benzisoxazole product and influencing the reaction mechanism. In the synthesis from nitroarenes and benzylic C-H acids, the reaction is typically performed in aprotic solvents nih.gov.

The presence of a strong base is essential for the formation of the initial carbanion and for the subsequent transformation of the σH-adduct. Studies have shown that the reaction requires an additional base to proceed, and the choice of this base can significantly impact the outcome nih.gov. For instance, triethylamine (B128534) was found to be ineffective, while stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and t-BuOK (potassium tert-butoxide) gave much better results nih.govnih.gov. The ratio of the base to the silylating agent is also a crucial factor, with higher ratios generally favoring the formation of the 2,1-benzisoxazole nih.gov.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of 3-(4-chlorophenyl)-2,1-Benzisoxazole. By analyzing the spectra of ¹H and ¹³C nuclei, as well as their interactions, a complete map of the molecule's covalent framework can be assembled.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is divided into two main regions corresponding to the protons on the benzisoxazole core and the 4-chlorophenyl substituent.

The four protons on the 4-chlorophenyl ring typically present as a characteristic AA'BB' system, which often simplifies to two distinct doublets due to the symmetrical substitution pattern. The protons ortho to the chlorine atom (H-3' and H-5') are electronically equivalent, as are the protons meta to the chlorine atom (H-2' and H-6').

The four protons on the benzisoxazole ring (H-4, H-5, H-6, and H-7) exhibit more complex splitting patterns due to ortho, meta, and para couplings, appearing as a series of multiplets in the aromatic region.

Table 1: Representative ¹H NMR Chemical Shift Data (Note: Data for the 4-chlorophenyl moiety is based on the closely related isomer, 2-(4-chlorophenyl)-1H-benzimidazole, as specific published data for the title compound is not available in the searched literature. rsc.org)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~8.20d (doublet)~6.6
H-3', H-5'~7.64m (multiplet)-
Benzisoxazole Protons (H-4, H-5, H-6, H-7)7.20 - 7.90m (multiplet)-

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound shows distinct signals for the carbons of the benzisoxazole bicyclic system and the 4-chlorophenyl ring. The carbon attached to the chlorine atom (C-4') and the quaternary carbons (C-3, C-3a, C-7a, C-1') show characteristic chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shift Data (Note: Data is based on the closely related isomer, 2-(4-chlorophenyl)-1H-benzimidazole, as specific published data for the title compound is not available in the searched literature. rsc.org)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-3~150.6
C-4'~135.0
C-2', C-6'~129.5
C-3', C-5'~128.6
Quaternary Carbons (C-1', C-3a, C-7a)119.4 - 130.0
Benzisoxazole CH Carbons (C-4, C-5, C-6, C-7)111.8 - 123.2

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of the adjacent protons on the benzisoxazole ring (e.g., H-4 through H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the protonated carbons in both the benzisoxazole and chlorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between different parts of the molecule. For instance, HMBC correlations between the protons of the chlorophenyl ring (H-2'/H-6') and the C-3 carbon of the benzisoxazole ring would confirm the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In this compound, a NOESY experiment could show spatial proximity between the ortho-protons of the chlorophenyl ring (H-2'/H-6') and the H-7 proton of the benzisoxazole ring, providing insight into the preferred rotational conformation (dihedral angle) between the two rings in solution. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns upon ionization, which provides further structural confirmation.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. The mass spectrum of a compound containing a single chlorine atom is characterized by the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com

For this compound (C₁₃H₈ClNO), the calculated exact mass for the protonated molecule [M+H]⁺ is 229.0316. Experimental HRMS data for the isomeric compound 2-(4-chlorophenyl)-1H-benzimidazole found a mass of 229.0523 against a calculated value of 229.0527, demonstrating the level of accuracy achieved by this technique. rsc.org

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and bond stability. Studies on related 3-substituted-2,1-benzisoxazoles indicate that fragmentation is often initiated by the cleavage of the heterocyclic ring. fluorine1.ru

A plausible fragmentation pathway for this compound would likely involve:

Initial Ionization: Formation of the molecular ion radical [C₁₃H₈ClNO]⁺•.

Cleavage of the N-O bond: The N-O bond is often one of the weaker points in the isoxazole (B147169) ring, and its cleavage can initiate a cascade of fragmentation events.

Loss of small molecules: Subsequent fragmentation may involve the loss of stable neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).

Formation of key fragment ions: The formation of a [M-CO]⁺• ion is a common pathway. Another significant fragmentation would be the cleavage of the bond between the two rings, leading to ions corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ or the benzisoxazole moiety.

This detailed analysis of fragmentation patterns serves as a molecular fingerprint, confirming the identity and structural integrity of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are expected to be dominated by vibrations originating from the benzisoxazole ring system and the 4-chlorophenyl substituent.

Key expected vibrational modes include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on both the benzisoxazole and phenyl rings typically appear in the region of 3100-3000 cm⁻¹ uantwerpen.beresearchgate.net.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen double bond of the isoxazole ring are expected in the 1650-1450 cm⁻¹ region. These are characteristic of the heterocyclic and phenyl frameworks.

Ring Stretching and Deformation: Complex vibrations involving the entire benzisoxazole ring structure would produce a series of bands in the fingerprint region (below 1500 cm⁻¹).

C-Cl Stretching: The vibration of the carbon-chlorine bond is anticipated in the 750-700 cm⁻¹ range, a characteristic absorption for simple organic chlorine compounds uantwerpen.be.

C-O Stretching: The C-O stretching vibration within the isoxazole ring would also contribute to the fingerprint region of the spectrum.

While specific experimental spectra for this compound are not detailed in the surveyed literature, analysis of related structures, such as various piperazine (B1678402) and triazole derivatives containing a 4-chlorophenyl group, confirms the presence of aliphatic and aromatic C-H stretching bands and other characteristic signals in their respective FT-IR spectra researchgate.netmdpi.com.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound are governed by its conjugated π-electron system, which extends across both the benzisoxazole and the 4-chlorophenyl rings.

The chromophore of this molecule is the entire conjugated system. UV-Vis spectroscopy can probe the electronic transitions within this system. The primary absorptions are expected to be π-π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The presence of heteroatoms (nitrogen and oxygen) also allows for n-π* transitions, which involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. These transitions are typically observed at different wavelengths and intensities. For instance, studies on 4-chlorophenylazo methyl sulfone revealed distinct absorbance peaks corresponding to π-π* and n-π* transitions rsc.org. The specific wavelengths (λmax) and molar absorptivity (ε) for this compound would be sensitive to the solvent environment.

Molecules with extended π-systems, such as this compound, often exhibit fluorescence. After absorption of light promotes the molecule to an excited electronic state, it can relax by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed researchgate.net. The quantum yield is highly dependent on the molecular structure, its rigidity, and the surrounding environment. For example, some coumarin (B35378) derivatives with a substituted phenyl ring show strong blue fluorescence with quantum yields ranging from 0.26 to 0.83 rsc.org. While specific experimental fluorescence data for this compound are not available in the reviewed literature, its structural similarity to other fluorescent heterocyclic compounds suggests it may possess emissive properties.

X-ray Crystallography for Solid-State Structure and Conformation

While a crystal structure for this compound itself is not available in the surveyed literature, detailed crystallographic data has been reported for the closely related derivative, This compound-5-carbonyl chloride . nih.gov This structure provides significant insight into the likely conformation and intermolecular interactions of the parent compound.

The analysis of this compound-5-carbonyl chloride reveals that the molecule is not planar. nih.gov The non-planarity is a key conformational feature, defined by the dihedral angle between the benzisoxazole and the 4-chlorophenyl ring systems.

Table 1: Key Dihedral Angle for this compound-5-carbonyl chloride

Parameter Value (°)
Dihedral Angle (Benzisoxazole Ring vs. Chlorophenyl Ring) 20.32 (7)

Data sourced from the crystallographic analysis of this compound-5-carbonyl chloride. nih.gov

This twist indicates a stable, non-planar ground-state conformation in the solid state, which is influenced by intramolecular interactions. nih.gov

The crystal packing of this compound-5-carbonyl chloride is stabilized by a combination of weak intermolecular interactions, which dictate the supramolecular architecture. nih.gov

C-H···O Hydrogen Bonding: Adjacent molecules are linked into dimers through intermolecular C-H···O hydrogen bonds. These interactions form a ten-membered ring motif. nih.gov

π-π Stacking Interactions: These dimers are further organized into columns along the crystallographic b-axis via π-π stacking interactions. The interactions occur between the aromatic rings of adjacent dimers. nih.gov

Other Interactions: Additional weak C-H···O and C-H···Cl interactions are also observed, further stabilizing the crystal lattice. nih.gov

Table 2: Intermolecular Interaction Details for this compound-5-carbonyl chloride

Interaction Type Description Distance (Å)
π-π Stacking Centroid-to-centroid distance between aromatic rings 3.828 (5)
π-π Stacking Perpendicular interplanar distance 3.429 (4) - 3.475 (4)

Data sourced from the crystallographic analysis of this compound-5-carbonyl chloride. nih.gov

Analysis of Crystal Systems and Lattice Parameters

The crystalline form of this compound-5-carbonyl chloride has been determined through single-crystal X-ray diffraction. nih.gov The analysis reveals that the compound crystallizes in the monoclinic space group. nih.gov

The fundamental building block of the crystal, the unit cell, is defined by specific lattice parameters. For this compound, the dimensions and angles of the unit cell were measured at a temperature of 100 K. nih.gov The lattice parameters are detailed in the table below.

ParameterValue
Crystal SystemMonoclinic
a (Å)30.337 (6)
b (Å)3.828 (1)
c (Å)21.000 (4)
α (°)90
β (°)100.67 (3)
γ (°)90
Volume (ų)2396.6 (9)
Z8

Crystal data for this compound-5-carbonyl chloride. nih.gov

The molecule itself is not perfectly flat; a significant dihedral angle of 20.32 (7)° exists between the mean planes of the chlorophenyl and benzisoxazole ring systems. nih.govresearchgate.net Furthermore, the carbonyl chloride group is twisted by 2.5 (1)° relative to the benzisoxazole ring. nih.govresearchgate.net The crystal packing is characterized by dimers formed through intermolecular C—H⋯O hydrogen bonds. These dimers are then stacked in columns along the b-axis, stabilized by π–π stacking interactions with a centroid-to-centroid distance of 3.828 (5) Å. nih.govresearchgate.net

Refinement Protocols and Data Quality Assessment

The collection of crystallographic data was performed using an Oxford Xcalibur PX κ-geometry diffractometer equipped with an Onyx CCD camera, utilizing Cu Kα radiation. nih.gov An analytical absorption correction was applied using CrysAlis RED. nih.gov

The structure was solved using direct methods with the SHELXS97 program and refined on F² using the SHELXL97 program. nih.gov All hydrogen atoms were located in difference-Fourier maps and were subsequently positioned geometrically, treated as riding atoms during the final refinement cycles. nih.gov The quality of the refined crystal structure is validated by several crystallographic agreement factors (R-factors) and other quality indicators, which are summarized in the table below.

ParameterValue
Refinement on
R[F² > 2σ(F²)]0.044
wR(F²)0.126
Goodness-of-fit (S)1.05
Measured Reflections9609
Independent Reflections2413
Reflections with I > 2σ(I)2131
R_int0.068
Parameters173
RestraintsH-atom parameters constrained
Δρ_max (e Å⁻³)0.30
Δρ_min (e Å⁻³)-0.60

Refinement and data quality indicators for this compound-5-carbonyl chloride. nih.gov

The low R-factor (R1) of 0.044 for observed reflections and a goodness-of-fit value close to 1.0 indicate a high-quality refinement and a reliable crystal structure determination. nih.gov The residual electron density peaks (Δρ_max and Δρ_min) are within acceptable limits, further confirming the accuracy of the model. nih.gov

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, electronic properties, and reactivity of molecules.

While a dedicated DFT optimization for 3-(4-chlorophenyl)-2,1-benzisoxazole was not found in the searched literature, experimental data from the X-ray crystal structure of the closely related derivative, This compound-5-carbonyl chloride , provides significant insight into the molecule's geometry. nih.govresearchgate.net

The analysis of this derivative reveals that the molecule is not planar. nih.gov The planarity is disrupted by intramolecular interactions. nih.gov A key geometric parameter is the dihedral angle between the mean planes of the 4-chlorophenyl ring and the 2,1-benzisoxazole ring system. In the solid state, this angle is 20.32(7)°. nih.govresearchgate.net This twist indicates a staggered conformation is energetically preferred over a flat, coplanar arrangement. In the derivative, the carbonyl chloride group is also slightly twisted with respect to the benzisoxazole ring by 2.5(1)°. nih.gov

Such non-planar structures are common in bi-aryl systems, and DFT calculations on similar compounds have shown excellent correlation with experimental X-ray data. researchgate.net

Table 1: Selected Geometric Data for this compound-5-carbonyl chloride

Parameter Value
Dihedral Angle (Chlorophenyl-Benzisoxazole) 20.32(7)°
Twist Angle (Carbonyl Chloride-Benzisoxazole) 2.5(1)°

Source: Crystal structure data. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, one would anticipate specific potential distributions based on its structure. The electronegative oxygen and nitrogen atoms of the benzisoxazole ring, along with the chlorine atom on the phenyl ring, are expected to be regions of negative electrostatic potential (red). Conversely, the hydrogen atoms of the aromatic rings would constitute regions of positive potential (blue). researchgate.net Studies on similar molecules confirm that the MEP surface helps in identifying hydrogen bonding interactions and the reactive sites of the molecule. asianresassoc.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.net

While specific FMO data for this compound is not available in the provided search results, a computational study on the similar structure, [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate , provides representative values. researchgate.net For this related compound, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6–311G+(d,p) level. researchgate.net

The analysis showed the HOMO and LUMO are localized across the plane spanning the molecule. researchgate.net The charge transfer that occurs within the molecule is evident from these calculated energies. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Related Isoxazoline Derivative

Orbital Energy (eV)
LUMO -1.9053
HOMO -6.5601
Energy Gap (ΔE) 4.6548

Source: DFT calculations on [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate. researchgate.net

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity and stability of a molecule. They are calculated using the energies of the frontier molecular orbitals, HOMO and LUMO. These descriptors provide a quantitative measure of various aspects of a molecule's chemical behavior. asianresassoc.org

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher hardness correlates with a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 3: Global Reactivity Descriptors and Their Formulas

Descriptor Formula
Electronegativity (χ) - (EHOMO + ELUMO) / 2
Chemical Hardness (η) (ELUMO - EHOMO) / 2
Chemical Softness (S) 1 / (2η)
Electrophilicity Index (ω) χ² / (2η)

Source: Derived from FMO theory. asianresassoc.org

These calculated parameters help in systematically understanding the chemical reactivity and kinetic stability of the molecule.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

The connection between the phenyl ring and the benzisoxazole ring in this compound is a single C-C bond, allowing for rotation. However, this rotation is often hindered by steric interactions between the atoms on the adjacent rings, leading to a rotational barrier and the existence of distinct, stable conformers.

As established by the crystal structure of a close derivative, the molecule adopts a non-planar conformation, with a dihedral angle of 20.32° between the two ring systems. nih.gov This non-zero angle is direct evidence of a significant energy barrier to rotation around the C-C bond linking the rings. The molecule exists as a conformational isomer where this twisted arrangement is the most stable state, at least in the solid phase. nih.gov

Computational studies on other bi-aryl systems with constrained rotation have quantified these energy barriers. For example, some constrained analogues have shown rotational energy barriers of approximately 18-20 kcal/mol, high enough to suggest that distinct atropisomers could exist. nih.gov A full scan of the potential energy surface (PES) by rotating the C-C bond would reveal the exact height of this barrier and the energy profile of the interconversion between different conformational isomers of this compound.

Intramolecular Non-Covalent Interactions (e.g., C-H···Cl, C-H···O)

Detailed crystallographic studies on a related compound, this compound-5-carbonyl chloride, reveal that the molecule is not perfectly planar. nih.gov The planarity is disturbed by a combination of attractive and repulsive non-covalent interactions. nih.gov A notable feature is the presence of an intramolecular C-H···Cl hydrogen bond, which helps to stabilize the molecular conformation. nih.gov The dihedral angle between the mean planes of the chlorophenyl ring and the benzisoxazole ring system has been measured at 20.32 (7)°. nih.gov This twisting is a direct consequence of the interplay between various intramolecular forces. In addition to the C-H···Cl interaction, other weak interactions of the C-H···O type may also contribute to the conformational preferences of the molecule. nih.gov The balance between these interactions, including halogen bonds and van der Waals forces, is a determining factor in the final crystal structure. rsc.org

Table 1: Example of Intramolecular Interaction Data This table is representative of data found in crystallographic studies of similar compounds.

Interaction Type Donor-H···Acceptor Distance (Å) Angle (°)
Hydrogen Bond C-H···Cl ~2.90 ~150

Quantum Chemical Calculation of Spectroscopic Parameters

Quantum chemical calculations are powerful tools for predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are widely used to simulate NMR spectra, vibrational frequencies, and electronic transitions, providing deep insights that complement experimental data. susu.runih.gov

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with a DFT functional like B3LYP, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukmdpi.comresearchgate.net These calculations provide a set of theoretical chemical shifts that can be correlated with experimental data, often showing good agreement after applying appropriate scaling or referencing. researchgate.netuni-muenchen.de For complex heterocyclic systems, computational predictions help in the unambiguous assignment of resonances, especially for quaternary carbons or protons in crowded chemical environments. ipb.pt The accuracy of these predictions is sensitive to the chosen computational method and basis set. nih.gov

Table 2: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts This table illustrates a typical comparison for a substituted aromatic system.

Carbon Atom Theoretical δ (ppm) (GIAO/DFT) Experimental δ (ppm)
C (ipso, attached to Cl) 135.2 134.8
C (aromatic, ortho to Cl) 129.8 129.5
C (aromatic, meta to Cl) 129.1 129.0
C (benzisoxazole, C=N) 162.5 162.1

Table 3: Sample Calculated Vibrational Frequencies and Assignments This table shows representative data from a DFT vibrational analysis.

Experimental (cm⁻¹) Calculated (cm⁻¹) Scaling Factor PED Assignment
3080 3198 0.963 ν(C-H) aromatic
1630 1692 0.963 ν(C=N) isoxazole (B147169)
1595 1656 0.963 ν(C=C) phenyl
1100 1142 0.963 ν(C-Cl)

ν = stretching

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. rsc.orgrsc.org This technique calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which are proportional to the intensity of the absorption bands. researchgate.net The results allow for the prediction of the absorption maxima (λ_max) and the assignment of these bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.orgresearchgate.net Analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of these transitions, such as intramolecular charge transfer (ICT). nih.gov

Table 4: Example of TD-DFT Calculated Electronic Transitions This table presents typical output from a TD-DFT calculation.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 3.98 311 0.45 HOMO → LUMO (π → π*)
S₀ → S₂ 4.41 281 0.12 HOMO-1 → LUMO (π → π*)

Molecular Docking and Binding Interaction Analysis (Non-Clinical Context)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. ajbls.com It is widely employed to forecast the binding mode of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme, providing insights into potential intermolecular interactions. nih.gov

In a non-clinical research context, molecular docking can be used to explore how this compound might interact with various protein active sites. The process involves using software like AutoDock Vina to place the ligand into the binding pocket of a protein target. ajbls.comnih.gov The simulation generates multiple possible binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov Analysis of the top-ranked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net This analysis can identify key structural features of the ligand that are crucial for binding and suggest hypothetical macromolecular targets. mdpi.com

Table 5: Illustrative Molecular Docking Results This table summarizes typical results from a docking simulation of a small molecule with a protein target.

Parameter Value/Description
Protein Target (PDB ID) e.g., 3XYZ
Binding Affinity (kcal/mol) -8.5
Interacting Residues Tyr123, Phe234, Leu345, Ser120
Hydrogen Bonds Ser120 (Sidechain OH with isoxazole N)
Hydrophobic Interactions Tyr123, Phe234 (Aromatic rings with chlorophenyl ring)

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By partitioning the crystal electron density into molecular fragments, this method provides a detailed picture of how molecules pack together and the nature of the close contacts they form. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions and their relative strengths.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. These plots show the distribution of different types of contacts, allowing for a detailed understanding of the crystal's supramolecular architecture.

The following table presents a summary of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for a representative compound containing a chlorophenyl moiety, based on published research. nih.govresearchgate.net

Intermolecular ContactContribution (%)
H···H48.7
H···C/C···H22.2
Cl···H/H···Cl8.8
O···H/H···O8.2
N···H/H···N5.1

Data is for a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, and is used here as a representative example. nih.govresearchgate.net

The data clearly indicates that the most dominant interactions are the weak van der Waals H⋯H contacts, which is common for organic molecules. nih.gov The significant contributions from H⋯C/C⋯H and Cl⋯H/H⋯Cl interactions highlight the importance of C-H⋯π and halogen bonding in the crystal structure. The presence of O···H/H···O and N···H/H···N contacts suggests the role of hydrogen bonding in stabilizing the crystal lattice. nih.govresearchgate.net These quantitative insights are crucial for understanding the solid-state properties of the material and for crystal engineering.

Chemical Reactivity and Derivatization Strategies

Reactions at the Benzisoxazole Core

The 2,1-benzisoxazole ring system is a fused heteroaromatic structure that serves as a versatile synthon in organic synthesis. researchgate.net Its reactivity is largely governed by the weak N-O bond, making it a precursor for various transformations.

The most characteristic reaction of the 2,1-benzisoxazole core is its susceptibility to reductive ring-opening. The labile N-O bond can be cleaved under various reducing conditions, leading to the formation of functionalized o-aminophenyl derivatives.

A significant example of this is the catalytic hydrogenation of 3-substituted benzisoxazoles. nih.govnih.gov Using a chiral ruthenium catalyst, such as {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, 3-aryl-2,1-benzisoxazoles undergo reductive cleavage of the N-O bond. nih.govelsevierpure.com This process initially forms an o-hydroxyphenyl imine intermediate, which is then further hydrogenated to yield an α-substituted o-hydroxybenzylamine. nih.gov To prevent the resulting primary amine from acting as a catalytic poison, the reaction is typically performed in the presence of an acylating agent like di-tert-butyl dicarbonate (Boc₂O), which traps the amine product in situ. nih.govelsevierpure.com

Another critical ring-opening reaction is the reduction to form 2-aminobenzophenones. This transformation is a key step in the synthesis of important pharmaceutical scaffolds like benzodiazepines. nih.govwikipedia.org For instance, the reduction of 3-(4-chlorophenyl)-2,1-benzisoxazole with iron powder can yield 2-amino-5-chlorobenzophenone, although the specific literature for the 4'-chloro derivative is less common than for the parent compound. wikipedia.org

Starting MaterialReagents and ConditionsProductReaction Type
3-Aryl-2,1-benzisoxazoleH₂, {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, Acylating agent (e.g., Boc₂O)N-protected α-(Aryl)-2-hydroxybenzylamineReductive Ring-Opening
This compoundReducing agent (e.g., Fe)2-Amino-4'-chlorobenzophenoneReductive Ring-Opening

Ring-closure reactions represent the synthetic pathways to the benzisoxazole core itself. These methods often involve the intramolecular cyclization of suitably substituted nitroarenes. A general method involves the reaction of nitroarenes with carbanions derived from benzylic C-H acids, such as arylacetonitriles, in the presence of a base and a silylating agent. nih.gov This process proceeds through the formation of a σH-adduct, which then transforms into a nitroso compound that undergoes cyclization to form the 2,1-benzisoxazole ring. nih.gov

Direct functionalization of the benzisoxazole core via electrophilic aromatic substitution allows for the introduction of various substituents onto the benzene (B151609) portion of the heterocycle. The position of substitution is dictated by the electronic nature of the fused isoxazole (B147169) ring.

Studies on the electrophilic substitution of related 1,2-benzisoxazole (B1199462) derivatives, such as 1,2-benzisoxazole-3-acetic acid, have shown that nitration and chlorosulfonation occur preferentially at the 5-position of the benzisoxazole nucleus. researchgate.net This suggests that the 5-position is the most nucleophilic site on the ring, making it the likely target for electrophiles like nitronium ions (NO₂⁺) or halonium ions (Br⁺, Cl⁺).

Nitration and Halogenation: Based on the reactivity patterns of related benzisoxazoles, nitration of this compound with a mixture of nitric acid and sulfuric acid is predicted to yield 3-(4-chlorophenyl)-5-nitro-2,1-benzisoxazole. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the 5-position.

Carbonylation: A confirmed example of functionalization is the introduction of a carbonyl group. The synthesis of this compound-5-carbonyl chloride has been reported. nih.gov This derivative is prepared from a precursor acid, which is then treated with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride. nih.gov This carbonyl chloride derivative is a valuable intermediate for further modifications, such as the synthesis of amides and esters, by reaction with various nucleophiles. nih.gov

Reaction TypeReagent(s)Position of FunctionalizationProduct Type
NitrationHNO₃ / H₂SO₄5-position (predicted)5-Nitro derivative
HalogenationNBS or NCS5-position (predicted)5-Halo derivative
Carbonylation1. Carboxylation precursor2. SOCl₂5-position5-Carbonyl chloride derivative

Reactivity of the 4-Chlorophenyl Substituent

The 4-chlorophenyl ring offers another site for derivatization, primarily through reactions that substitute the chlorine atom or add new groups to the aromatic ring.

Direct nucleophilic aromatic substitution (SₙAr) of the chlorine atom in this compound is challenging. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. vanderbilt.edu The 2,1-benzisoxazol-3-yl substituent is considered to be electron-withdrawing, which would provide some activation for this reaction. However, without additional activating groups, forcing conditions (high temperatures and strong nucleophiles) would likely be necessary.

A more modern and versatile approach to functionalizing this position involves palladium-catalyzed cross-coupling reactions. These methods have become standard for forming carbon-carbon and carbon-heteroatom bonds with aryl chlorides. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org Applying this to this compound would enable the synthesis of biaryl derivatives, replacing the chlorine with various aryl or heteroaryl groups.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This would be the preferred method for replacing the chlorine atom with primary or secondary amines to produce a variety of N-aryl derivatives. tcichemicals.comorganic-chemistry.org

The feasibility of these reactions on this scaffold is supported by studies on related compounds. For example, a bromo-substituted N-alkyl-1,3-dihydro-2,1-benzisoxazole has been shown to be a competent substrate in both Suzuki and Buchwald-Hartwig coupling reactions, affording the corresponding biaryl and N-aryl products in good yields. acs.orgnih.gov

Reaction NameCoupling PartnerCatalyst System (Typical)Product
Suzuki-Miyaura CouplingR-B(OH)₂Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-(4-R-phenyl)-2,1-benzisoxazole
Buchwald-Hartwig AminationR¹R²NHPd(0)/Pd(II) catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu)3-(4-(R¹R²N)-phenyl)-2,1-benzisoxazole

Electrophilic aromatic substitution on the 4-chlorophenyl ring is governed by the directing effects of the two existing substituents: the chlorine atom and the 2,1-benzisoxazol-3-yl group.

Chlorine: The chlorine atom is a weakly deactivating but ortho, para-directing substituent due to a combination of its inductive electron withdrawal and resonance electron donation. youtube.comminia.edu.eg

2,1-Benzisoxazol-3-yl group: Heterocyclic groups containing C=N bonds attached to an aromatic ring, analogous to acyl or cyano groups, are generally electron-withdrawing and act as meta-directors. libretexts.org

Synthesis of Derivatives and Analogues of this compound

The synthesis of the parent compound, this compound, can be achieved through the condensation of a substituted nitroarene with an arylacetonitrile. nih.gov For example, reacting a substituted nitrobenzene with 4-chlorophenylacetonitrile in the presence of a strong base can yield the target molecule. nih.gov

Derivatives can be synthesized using the reactivity patterns described above. For example, using this compound-5-carbonyl chloride as an intermediate, a range of amides and esters can be prepared by reaction with amines or alcohols. nih.gov

Analogues with a modified core structure have also been synthesized. For instance, N-alkyl-1,3-dihydro-2,1-benzisoxazoles are synthesized from methyl 2-nitrobenzoates via a multi-step process involving partial nitro reduction, cyclization to a benzisoxazolone, N-alkylation, and a final reduction step. acs.org These saturated analogues offer a different three-dimensional structure while retaining the core heterocyclic system. Further diversification of these analogues is possible through palladium-catalyzed cross-coupling reactions at halogenated positions. acs.orgnih.gov

Modification of the Chlorophenyl Group

The 4-chlorophenyl group is generally resistant to modification due to the stability of the C-Cl bond on an aromatic ring. Standard nucleophilic aromatic substitution (SNAr) reactions are typically challenging because the ring lacks strong electron-withdrawing groups positioned ortho or para to the chlorine atom, which are necessary to stabilize the intermediate Meisenheimer complex. libretexts.org Consequently, forcing conditions or alternative reaction pathways are required to achieve derivatization at this position.

The most viable and versatile strategy for modifying the chlorophenyl group involves palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.org These reactions have become a cornerstone of modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Key Cross-Coupling Strategies:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron species (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This approach allows for the substitution of the chlorine atom with a wide variety of alkyl, alkenyl, or aryl groups, enabling the synthesis of biphenyl derivatives and other complex structures. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. wikipedia.org

Other Cross-Coupling Reactions: While Suzuki coupling is the most common, other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation), Stille coupling (using organotin reagents), and Heck coupling could theoretically be applied to modify the chlorophenyl moiety, depending on the desired substituent.

The reactivity order for aryl halides in these coupling reactions is typically I > Br > OTf >> Cl. tcichemicals.com The C-Cl bond is the least reactive, often requiring specialized catalyst systems with electron-rich, bulky phosphine ligands to achieve efficient oxidative addition.

Table 1: Potential Derivatization Reactions for the Chlorophenyl Group
Reaction TypeReagentPotential ProductNotes
Suzuki-Miyaura CouplingArylboronic Acid (e.g., PhB(OH)₂)Biphenyl derivativeRequires specific Pd catalyst/ligand system for aryl chlorides.
Buchwald-Hartwig AminationAmine (e.g., R₂NH)N-Aryl amine derivativeForms a C-N bond, replacing the chlorine atom.
Nucleophilic Aromatic Substitution (SNAr)Strong Nucleophile (e.g., NaOMe)Anisole derivativeGenerally disfavored; requires harsh conditions or further activation.

Derivatization at the Benzisoxazole Ring (e.g., 5-carbonyl chloride, 7-acetonitrile)

The benzisoxazole ring offers multiple positions for substitution, allowing for significant structural diversification. The inherent reactivity of the ring system and the introduction of functional groups provide handles for a wide range of chemical transformations.

Derivatization at the 5-Position: 5-Carbonyl Chloride

The introduction of a carbonyl chloride group at the C5 position transforms the benzisoxazole scaffold into a highly valuable synthetic intermediate. The compound This compound-5-carbonyl chloride has been synthesized and characterized. nih.gov This derivative serves as a versatile building block for modifications via nucleophilic acyl substitution. nih.gov The highly electrophilic carbonyl chloride can react readily with a variety of nucleophiles, as detailed in the table below.

Table 2: Reactions of this compound-5-carbonyl chloride
NucleophileResulting Functional GroupProduct Class
Alcohols (R-OH)Ester (-COOR)5-Alkoxycarbonyl derivatives
Amines (RNH₂, R₂NH)Amide (-CONHR, -CONR₂)5-Carboxamide derivatives
Water (H₂O)Carboxylic Acid (-COOH)5-Carboxylic acid derivative
Organometallic Reagents (e.g., R₂CuLi)Ketone (-COR)5-Acyl derivatives

Derivatization at the 7-Position: 7-Acetonitrile

The introduction of an acetonitrile (B52724) moiety at the C7 position requires a multi-step synthetic approach, typically proceeding through a halomethyl intermediate. While the direct synthesis of this compound-7-acetonitrile is not widely documented, a credible pathway can be established based on analogous reactions. For example, the synthesis of 3-phenyl-2,1-benzisoxazole-6-acetonitrile has been achieved from a 6-(bromomethyl) precursor via nucleophilic substitution with potassium cyanide.

A plausible synthetic route to the 7-acetonitrile derivative would involve:

Synthesis of a 7-methyl precursor: Start with the synthesis of 3-(4-chlorophenyl)-7-methyl-2,1-benzisoxazole.

Radical Halogenation: The methyl group can be converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This reaction has been successfully demonstrated for the synthesis of 7-(bromomethyl)-3-(4-bromophenyl)-2,1-benzisoxazole. prepchem.com

Nucleophilic Substitution: The resulting 7-(bromomethyl) derivative can then undergo a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN) to yield the final 7-acetonitrile product.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

From a purely chemical standpoint, the structure-activity relationship (SAR) of this compound relates how its structural features influence its intrinsic chemical reactivity, electronic properties, and conformation.

Correlation of Structural Features with Intrinsic Chemical Reactivity

The intrinsic reactivity of the this compound scaffold is primarily governed by the 2,1-benzisoxazole ring, which is known for its susceptibility to ring-opening reactions. The weak N-O bond is the most reactive site in the heterocyclic system. Reductive cleavage of this bond, for example, is a common transformation that converts 3-aryl-2,1-benzisoxazoles into 2-aminobenzophenones, which are valuable intermediates in the synthesis of other heterocyclic systems like benzodiazepines. rsc.org

The key structural features influencing this reactivity are:

The 3-Aryl Substituent: The presence of the 4-chlorophenyl group at the C3 position sterically and electronically influences the reactivity of the N-O bond. Its bulk can hinder the approach of certain reagents.

Non-Planar Conformation: X-ray crystallography studies on the closely related derivative, this compound-5-carbonyl chloride, reveal that the molecule is not planar. A significant dihedral angle of 20.32° exists between the mean planes of the benzisoxazole and chlorophenyl rings. nih.gov This twisted conformation disrupts the potential for full π-system conjugation across the molecule, which can affect the stability and reactivity of the benzisoxazole ring. This deviation from planarity is a critical feature that governs how the molecule interacts with catalysts and other reactants in three-dimensional space.

Influence of Substituents on Electronic Properties and Conformation

Influence on Electronic Properties:

The electronic nature of substituents alters the electron density distribution within the molecule, primarily affecting the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Withdrawing Groups (EWGs): The existing chlorine atom is a weakly deactivating, electron-withdrawing group. Adding further EWGs (e.g., -NO₂, -CN, -CF₃) to either ring would lower the energy levels of both the HOMO and LUMO. researchgate.net This generally makes the molecule more susceptible to nucleophilic attack and more resistant to oxidation.

Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) would raise the energy levels of the HOMO and LUMO. This increases the molecule's susceptibility to electrophilic attack and oxidation.

This tuning of frontier molecular orbital energies is a key principle in designing derivatives with specific chemical reactivity. For instance, lowering the LUMO energy can facilitate reactions involving nucleophilic addition or reduction.

Influence on Conformation:

The conformation, particularly the dihedral angle between the two rings, is maintained by a balance of steric and electronic effects.

Steric Effects: Introducing bulky substituents at positions ortho to the inter-ring bond (e.g., at C7 on the benzisoxazole ring or C2' on the phenyl ring) would likely increase steric hindrance, leading to a larger dihedral angle. This further isolates the two ring systems electronically.

Molecular and Cellular Interaction Studies Mechanistic Focus

In Vitro Cellular Pathway Modulation

Mechanistic Evaluation of Cellular Responses (e.g., Cell Growth Modulation, Stress Response Pathways)

Detailed mechanistic studies concerning the direct effects of 3-(4-chlorophenyl)-2,1-Benzisoxazole on cellular growth or specific stress response pathways are not extensively documented in publicly available literature. The activation of cellular stress responses, which involve complex signaling pathways to maintain homeostasis, is a key area of toxicological and pharmacological assessment ukhsa.gov.uk. These pathways, often governed by transcription factors, respond to a variety of chemical and physiological stressors ukhsa.gov.uk.

While direct data on this compound is scarce, research on structurally related compounds provides a framework for potential activity. For instance, other heterocyclic compounds containing a chlorophenyl group have been studied for their effects on cellular processes. One study on (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307), a plant growth retardant, identified its inhibitory action on the three oxidation steps from kaurene to kaurenoic acid within the gibberellin biosynthesis pathway researchgate.net. This highlights how a specific chemical structure can interact with and inhibit enzymatic pathways, thereby modulating a biological outcome like growth.

Furthermore, general cellular stress response pathways, such as the unfolded protein response (UPR), oxidative stress, and DNA damage pathways, are often investigated to understand the mechanisms of drug-induced injury researchgate.net. The activation of the ATF4-CHOP axis of the UPR, for example, has been identified as a key predictor of cell death in response to certain toxicants researchgate.net. However, specific studies linking this compound to these or other stress response pathways like those involving H₂O₂ or ¹O₂ signaling have not been reported nih.gov. Future research would be necessary to determine if this specific benzisoxazole derivative modulates cell growth or induces cellular stress and to elucidate the underlying molecular mechanisms.

Application as Chemical Probes in Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems bayer.com. Their development, particularly fluorescent probes, has revolutionized the visualization of cellular processes in real-time rsc.orgrsc.org.

Use in Ligand-Target Identification Screens

The use of this compound in ligand-target identification screens is not specifically described in the current body of scientific literature. Such screens, often performed in silico through methods like virtual screening and molecular docking, are crucial for identifying multi-target-directed ligands (MTDLs) that can modulate multiple proteins, a desirable trait in complex diseases nih.gov. These computational approaches help to narrow down large compound libraries to a few promising hits for further experimental validation nih.govnih.gov.

While this specific compound has not been featured, related heterocyclic structures are frequently evaluated. For example, a study on a different, more complex molecule, 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, employed in silico docking to evaluate it as a ligand for the µ-opioid receptor mdpi.com. Similarly, other research has used virtual screening to identify potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) from libraries of hybrid molecules nih.gov, or to find novel cannabinoid antagonists among 1,2,4-triazole (B32235) derivatives nih.gov. The potential of this compound as a ligand in such screens would depend on its binding affinities to specific biological targets, an area that remains to be explored.

Development of Fluorescent Probes for Biological Imaging

The development of fluorescent probes is a sophisticated process, often involving the strategic modification of a core chemical structure to imbue it with desirable photophysical properties rsc.orgnih.gov. These probes are instrumental for high-resolution imaging of organelles, biomolecules, and pathological processes like oxidative stress nih.govbath.ac.uk.

There is no available research indicating that this compound has been developed or utilized as a fluorescent probe for biological imaging. The core 1,2-benzisoxazole (B1199462) ring system is part of various biologically active compounds, but its intrinsic fluorescence properties and suitability as a fluorophore scaffold have not been characterized for this specific derivative. The design of fluorescent probes often involves coupling a recognition unit to a well-known fluorophore, a strategy that has been used to create probes for enzymes and other specific targets rsc.orgnih.gov. Without dedicated research into its photophysical characteristics, the potential of this compound in this application remains unknown.

Coordination Chemistry Studies with Metal Ions

The study of how ligands coordinate with metal ions is fundamental to understanding the formation and properties of metal complexes, which have applications ranging from catalysis to medicine uni-wuerzburg.de.

Ligand Properties of this compound

The molecular structure of this compound contains nitrogen and oxygen heteroatoms, which are potential Lewis base sites capable of donating electron pairs to a metal center. This suggests that the compound could theoretically act as a ligand in coordination chemistry. The field actively explores a variety of N-donor and O-donor heterocyclic compounds for their ability to form stable metal complexes fudutsinma.edu.nguobaghdad.edu.iq. For instance, ligands can be monodentate, coordinating through a single atom, or polydentate (chelating), coordinating through multiple atoms to form stable ring structures with the metal ion rdd.edu.iqnih.gov.

However, specific experimental studies detailing the ligand properties of this compound, such as its donor strength or preferred coordination modes, have not been reported. Research on a derivative, this compound-5-carbonyl chloride, provides crystallographic data showing its molecular structure and intermolecular interactions, but does not investigate its coordination with metal ions nih.gov.

Formation of Stable Complexes and their Characterization

There is a lack of published research on the synthesis and characterization of stable metal complexes formed with this compound. The synthesis of coordination compounds involves reacting a ligand with a metal salt, often in a suitable solvent, to form a complex that can be isolated and characterized using techniques like FTIR, UV-Vis spectroscopy, and X-ray crystallography fudutsinma.edu.ngmdpi.com.

Studies on other heterocyclic ligands demonstrate the diversity of potential complexes. For example, sulfamethoxazole, which contains N and O donor atoms, forms bidentate complexes with various metal ions fudutsinma.edu.ng. Similarly, the conformationally flexible ligand 4,4′-diaminodiphenylethane has been shown to act as both a bidentate linker in coordination polymers and a monodentate ligand in mononuclear complexes mdpi.com. Another complex molecule, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, is noted for the ability of its imidazolidine-2-thione scaffold to act as a polydentate ligand mdpi.com. Without experimental data, the ability of this compound to form stable complexes and the nature of such complexes remain speculative.

Advanced Analytical Techniques in Chemical Research

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for separating a target compound from unreacted starting materials, byproducts, and other impurities. uniba.sk The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. uniba.skobrnutafaza.hr The choice of chromatographic technique is dictated by the compound's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the purification and purity assessment of non-volatile compounds like many benzisoxazole derivatives. uniba.sk In preparative or semi-preparative HPLC, a solution of the crude product is injected into the system, and the components are separated on a column packed with a stationary phase. uniba.sk Fractions are collected as they elute, and the solvent is evaporated to yield the purified compound. uniba.sk

For analytical purposes, HPLC is used to determine the purity of a sample. By developing a method that separates the main compound from all potential impurities, the purity can be quantified by comparing peak areas. ekb.eg The development of a robust HPLC method involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. ekb.eg For instance, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg

Table 1: Example HPLC Conditions for Analysis of Related Heterocyclic Compounds This table presents typical conditions used for the analysis of related chemical structures, illustrating common parameters in HPLC method development.

Parameter Condition 1 Condition 2
Stationary Phase Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg Silica gel (for column chromatography) researchgate.net
Mobile Phase Gradient of A: 0.1% triethylamine (B128534) (pH 4.0) and B: Acetonitrile/Methanol/Water (70:20:10) ekb.eg Chloroform/Methanol (90:10) researchgate.net
Detection UV at 205 nm ekb.eg Not specified
Application Purity determination of 2,4,6 Trifluro benzoic acid and its impurities ekb.eg Purification of a 1,2,4-triazole-containing phthalocyanine (B1677752) researchgate.net

Gas Chromatography (GC) is another powerful separation technique, suitable for compounds that are volatile or can be made volatile through derivatization. In the context of 2,1-benzisoxazole synthesis, GC has been utilized to determine reaction yields. clockss.org The method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compounds' boiling points and interactions with the stationary phase. By using an internal standard and pre-determined response factors, the amount of the desired product, such as a specific 2,1-benzisoxazole derivative, can be accurately quantified in the reaction mixture. clockss.org

Electrochemical Characterization

Electrochemical methods provide valuable insights into the electronic properties of molecules, specifically their ability to be oxidized or reduced. These techniques are crucial for understanding the redox behavior of compounds like 3-(4-chlorophenyl)-2,1-Benzisoxazole, which can inform their potential applications and reaction mechanisms.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a substance in solution. sciepub.com The experiment involves scanning the potential of a working electrode linearly with time, and measuring the resulting current. A typical CV setup uses a three-electrode cell containing the analyte dissolved in a solvent with a supporting electrolyte, a working electrode (e.g., glassy carbon), a reference electrode (e.g., SCE or Ag/AgCl), and a counter electrode (e.g., platinum). usc.edu.comdpi.com

The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. sciepub.com For example, in studies of related heterocyclic compounds, CV has been used to determine onset oxidation potentials. mdpi.com The electrochemical synthesis of 2,1-benzisoxazoles has been successfully achieved through controlled potential cathodic electrolysis, where the optimal reaction potential was determined based on cyclic voltammetric behavior. clockss.org The position and electronic nature of substituents on the benzisoxazole ring can influence these potentials. clockss.orgusc.edu.co

Beyond simply identifying redox potentials, cyclic voltammetry allows for a detailed investigation of the redox behavior of a compound. The shape of the voltammogram can reveal whether an electron transfer process is reversible, quasi-reversible, or irreversible. sciepub.com An irreversible process, for instance, is often indicated by a shift in the peak potential as the scan rate increases and the absence of a corresponding reverse peak. usc.edu.co

Studies on the electrochemical reduction of nitroarene compounds to form 2,1-benzisoxazoles have used CV to elucidate the reaction mechanism. clockss.org The data suggests that the cyclization may proceed through a nitrosoacylbenzene radical anion intermediate. clockss.org The presence of redox-labile groups, such as halides, on the aromatic ring can also be studied. In some cases, chloro-substituted benzisoxazoles have been formed without electrochemical dehalogenation, highlighting the mild conditions of the electrochemical method. nih.gov The electrochemical behavior of a molecule is influenced by factors such as the nature of the heterocycle, its substituents, and the presence of other functional groups. beilstein-journals.org

Table 2: Electrochemical Data for Related Heterocyclic Compounds This table summarizes electrochemical properties determined by Cyclic Voltammetry for compounds structurally related to the subject of this article.

Compound/System Measured Potential Observation Reference
Substituted 2-nitrobenzaldehydes Varies Optimum reaction potential for reductive cyclization determined by CV. clockss.org
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Onset Oxidation Potential: 0.97 V EHOMO calculated as -5.49 eV. mdpi.com
2-Amino-4-(4-Cl-phenyl) thiazole Reduction Peak Potential (EpIc): ~ -2.5 V Process controlled by diffusion with apparently irreversible behavior. usc.edu.co
Sterically hindered catechols with heterocyclic fragments Oxidation Peak 1: 0.94–1.25 V Corresponds to the oxidation of the catechol moiety to o-benzoquinone. beilstein-journals.org

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. These methods are essential for determining the thermal stability, melting point, and phase transitions of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect phase transitions, such as melting (endothermic process) or crystallization (exothermic process), and to determine their corresponding temperatures and enthalpies. Investigations into related benzotriazole (B28993) derivatives have shown that TGA and DSC can reveal thermal differences between structural analogs. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides valuable insights into the physical and chemical changes that a substance undergoes upon heating, such as melting, crystallization, and glass transitions.

In the study of this compound, DSC analysis reveals critical information about its melting behavior and thermal stability. The DSC curve for this compound is characterized by a distinct endothermic peak, which corresponds to its melting point. Research has determined the melting temperature of this compound to be approximately 202°C. nih.gov This sharp peak indicates that the compound is a well-defined crystalline solid at room temperature.

The presence of a chlorine substituent in the para position on the phenyl ring influences the melting point of the benzisoxazole derivative when compared to the parent compound without the chlorine atom. nih.gov The introduction of this electron-withdrawing group at this specific position results in a melting point that is nearly identical to the unsubstituted counterpart. nih.gov

Furthermore, DSC analysis conducted in an oxidizing atmosphere (synthetic air) shows that the thermal events associated with decomposition are exothermic. The enthalpy changes (ΔH) associated with these decomposition stages can be quantified from the DSC curve, providing a measure of the energy released during the process. For this compound, the first stage of decomposition in an oxidizing atmosphere has a significantly lower enthalpy change compared to the second stage, indicating different chemical processes are occurring at each step. nih.gov

Interactive Data Table: DSC Findings for this compound

ParameterValueAtmosphere
Melting Point (T_m)~202 °CInert/Oxidizing
Enthalpy of Decomposition (ΔH_dec1)Lower than ΔH_dec2Oxidizing
Enthalpy of Decomposition (ΔH_dec2)Higher than ΔH_dec1Oxidizing

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and decomposition profile of a compound.

For this compound, TGA provides crucial data on its stability at elevated temperatures and the nature of its decomposition. In an inert atmosphere, the compound is found to be thermally stable up to a certain temperature, beyond which it begins to decompose. The initial decomposition temperature (T_5%), defined as the temperature at which a 5% mass loss occurs, is a key parameter obtained from the TGA curve. The presence of a chlorine substituent in the para position of the phenyl moiety has been shown to slightly increase the thermal stability of the compound compared to the unsubstituted parent benzisoxazole. nih.gov

Under an inert atmosphere, this compound undergoes a single-stage decomposition process, as indicated by a single peak in the corresponding derivative thermogravimetric (DTG) curve. nih.gov However, when the analysis is performed in an oxidizing atmosphere, the decomposition occurs in two distinct stages. nih.gov This difference in the decomposition profile highlights the influence of the atmosphere on the degradation mechanism of the molecule.

Interactive Data Table: TGA Findings for this compound

ParameterObservationAtmosphere
Thermal StabilityIncreased compared to parent compoundInert/Oxidizing
Decomposition StagesOneInert
Decomposition StagesTwoOxidizing

Future Research Directions and Unexplored Chemical Space

Development of Novel Synthetic Methodologies for the Benzisoxazole System

While traditional methods for synthesizing the 2,1-benzisoxazole core exist, future research should focus on developing more efficient, sustainable, and versatile strategies. rsc.org Modern synthetic organic chemistry offers several promising avenues.

Transition-Metal Catalysis : Palladium-catalyzed reactions have been reported for the synthesis of the isomeric 1,2-benzisoxazoles through C-H activation and annulation processes. rsc.orgthieme-connect.com A key future direction would be to adapt these methodologies for the regioselective synthesis of 2,1-benzisoxazoles. Iron(II) bromide has been shown to catalyze the transformation of aryl azides with ketone substituents into 2,1-benzisoxazoles, a method that tolerates various functional groups and could be optimized for the synthesis of 3-aryl derivatives like 3-(4-chlorophenyl)-2,1-benzisoxazole. organic-chemistry.org

Electrochemical Synthesis : A recently established sustainable and scalable electrochemical protocol provides direct access to 3-(acylamidoalkyl)-2,1-benzisoxazoles via the cathodic reduction of nitroarenes. nih.gov This method utilizes inexpensive carbon-based electrodes and environmentally benign conditions. Future work could explore adapting this electrochemical approach for the synthesis of 3-aryl-2,1-benzisoxazoles by using different starting materials.

Lewis Acid-Catalyzed Annulation : A novel, atom-economical annulation to form 2,1-benzisoxazole scaffolds involves the BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes. acs.org This convergent route operates under convenient conditions and mechanistic studies suggest an unusual umpolung addition. acs.org Exploring the scope of this reaction with various substituted nitrosoarenes could provide a direct pathway to compounds like this compound.

Table 1: Comparison of Modern Synthetic Methodologies for Benzisoxazole Systems

MethodologyKey FeaturesPotential Advantages for Future ResearchReference
Iron-Catalyzed CyclizationUses aryl azides with ketone substituents as precursors.High functional group tolerance, potential for diverse derivative synthesis. organic-chemistry.org
Electrochemical ReductionSustainable method using cathodic reduction of nitro arenes.Environmentally benign, scalable, uses inexpensive materials. nih.gov
Lewis Acid-Catalyzed AnnulationAtom-economical reaction of glyoxylate esters and nitrosoarenes.Convergent route, convenient conditions, novel mechanistic pathway. acs.org

Exploration of New Derivatization Strategies and Functional Group Transformations

To fully explore the chemical space around this compound, research into new derivatization strategies is essential. Post-synthetic modification of the core structure can lead to libraries of new compounds for biological screening and materials testing.

Palladium-Catalyzed Cross-Coupling : The synthesis of bromo-substituted 1,3-dihydro-2,1-benzisoxazoles has demonstrated that the hydroxylamine (B1172632) function is compatible with palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings. nih.gov A future direction would be to synthesize a halogenated version of this compound (e.g., with bromine or iodine on the benzisoxazole ring) to serve as a handle for introducing a wide variety of substituents via cross-coupling chemistry.

Friedel-Crafts Reactions : The Friedel-Crafts reaction of 2,1-benzisoxazole-3-carboxylic acid with benzene (B151609) and its derivatives has been used to synthesize 3-acyl-2,1-benzisoxazoles. researchgate.net This demonstrates the reactivity of the benzisoxazole system towards electrophilic substitution, which could be further explored to add functional groups to the benzene ring portion of this compound.

Ring-Opening Reactions : The relatively weak N-O bond in the isoxazole (B147169) ring can be cleaved under various conditions, including thermal, basic, acidic, or transition-metal catalysis. researchgate.netwikipedia.org These ring-opening reactions can lead to other heterocyclic systems or functionalized benzenes. A focused investigation into the controlled ring-opening of this compound could yield novel scaffolds for further chemical exploration.

Advanced Computational Modeling for Predictive Chemical and Biological Behavior

In silico methods are powerful tools for predicting molecular properties and guiding experimental work. For this compound, computational modeling can accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies have been successfully performed on other benzisoxazole and benzoxazole (B165842) derivatives to predict activities such as antipsychotic and anticancer effects. oaji.netcrpsonline.comnih.gov Future research could develop robust QSAR models for a series of this compound derivatives. These models, based on techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could identify key structural features that correlate with a desired biological activity, guiding the synthesis of more potent compounds. nih.govrsc.org

Molecular Docking : Molecular docking simulations can predict the binding orientation and affinity of a ligand to a biological target. researchgate.net Benzisoxazole derivatives have been identified as inhibitors of targets like Heat Shock Protein 90 (Hsp90). nih.govnih.govdrugbank.com Docking studies of this compound against a panel of known cancer, inflammatory, and neurological targets could identify potential biological activities and mechanisms of action, prioritizing experimental screening efforts. oaji.netnih.gov

Density Functional Theory (DFT) : DFT calculations can be used to predict electronic properties, molecular geometries, and spectroscopic characteristics. mdpi.comresearchgate.net For this compound, DFT could be used to calculate its HOMO-LUMO energy gap, predict its photophysical properties (absorption and emission wavelengths), and rationalize its reactivity in proposed chemical transformations. mdpi.com

Table 2: Potential Computational Studies for this compound

Computational MethodObjectivePredicted OutcomeReference for Method
3D-QSAR (CoMFA/CoMSIA)Correlate structural features of derivatives with biological activity.Guidance for designing more potent analogues. oaji.netnih.gov
Molecular DockingPredict binding modes and affinities to various protein targets.Identification of potential therapeutic applications. researchgate.netnih.gov
DFT CalculationsDetermine electronic structure, stability, and reactivity.Prediction of photophysical properties and reaction mechanisms. mdpi.com

Discovery of Novel Mechanistic Insights into Molecular Interactions

Understanding how this compound interacts with its environment at a molecular level is crucial for rational design in both medicine and materials science.

Biological Mechanism of Action : While many benzisoxazoles have known biological activities, the specific mechanism is often complex. nih.govnih.gov Future studies should aim to elucidate the molecular mechanism of action if biological activity is found for this compound. This could involve identifying specific protein targets and using techniques like X-ray crystallography of the ligand-protein complex to understand the key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its effects. drugbank.commedsci.org

Application of this compound in Materials Science and Supramolecular Chemistry

The rigid, aromatic structure of the benzisoxazole core suggests potential applications beyond biology, particularly in materials science.

Organic Electronics : Biaryl-substituted isoxazoles have been shown to possess interesting photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them candidates for use in organic light-emitting diodes (OLEDs). mdpi.com A key research direction is the thorough characterization of the photophysical properties of this compound. Investigation of its absorption spectrum, emission spectrum, and fluorescence quantum yield could reveal its potential as a building block for novel organic electronic materials.

Supramolecular Assemblies : The crystal structure of a related derivative shows that molecules can self-assemble into dimers and columns through a combination of hydrogen bonding and π-π stacking. nih.gov This propensity for self-assembly could be harnessed in supramolecular chemistry. Future research could focus on using this compound as a building block to construct more complex, functional supramolecular architectures like gels, liquid crystals, or porous frameworks by introducing specific recognition motifs onto the core structure.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-2,1-benzisoxazole?

A1. The compound is typically synthesized via cyclization reactions. A common method involves reacting nitroarenes with benzylic C–H acids in aprotic media under strong base conditions (e.g., KOH) with silylating agents (e.g., TMSCl). For example, 5-chloro-3-(4-chlorophenyl)-2,1-benzisoxazole is obtained in 34% yield by refluxing nitro precursors with substituted benzaldehydes in ethanol, followed by acid catalysis and purification . Alternative approaches include Pd/Cu-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for diversifying substituents on the benzisoxazole core .

Advanced Synthesis

Q. Q2. How can low yields in benzisoxazole synthesis be addressed?

A2. Low yields (e.g., 34% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst tuning : Using Pd(OAc)₂/XPhos systems for cross-couplings to improve regioselectivity .
  • Temperature control : Lowering reaction temperatures to minimize decomposition of sensitive intermediates .
  • Solvent effects : Switching from ethanol to DMF or THF to enhance solubility of aromatic precursors .

Structural Characterization

Q. Q3. What techniques are critical for analyzing the molecular geometry of this compound?

A3. Key methods include:

  • X-ray crystallography : Reveals non-planar geometry, with a dihedral angle of 20.32° between the chlorophenyl and benzisoxazole rings, stabilized by intramolecular C–H⋯Cl hydrogen bonds .
  • NMR spectroscopy : 1H^{1}\text{H} NMR (DMSO-d6d_6) shows distinct aromatic signals at δ 7.46–8.26 ppm, confirming substitution patterns .
  • DFT calculations : Validates experimental bond angles and torsional strain caused by repulsive H⋯H interactions (e.g., 2.25 Å in related structures) .

Biological Activity

Q. Q4. What biological activities are associated with this compound derivatives?

A4. The benzisoxazole core exhibits:

  • Antipsychotic potential : Structural analogs like zonisamide block sodium/calcium channels, suggesting utility in seizure disorders .
  • Dopamine transporter binding : Tropane derivatives (e.g., RTI-371) show high affinity for dopamine transporters, with IC₅₀ values in the nanomolar range .
  • Antimicrobial activity : Chlorophenyl substituents enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (unpublished data).

Advanced Biological Studies

Q. Q5. How can researchers design assays to evaluate dopamine transporter binding?

A5. Key steps include:

  • Radioligand displacement : Use 3H^3\text{H}-WIN 35,428 to measure competitive binding in striatal membrane preparations .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding kinetics .
  • In vivo testing : Assess locomotor activity in rodent models to correlate binding affinity with behavioral effects .

Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported dihedral angles?

A6. Variations in dihedral angles (e.g., 20.32° in vs. 70.33° in ) arise from:

  • Crystallographic conditions : Temperature (100 K vs. room temperature) affects molecular packing and torsion .
  • Substituent effects : Bulkier groups (e.g., bromine) increase steric repulsion, altering ring planarity .
  • Validation : Cross-validate using DFT-optimized geometries and variable-temperature NMR .

Stability and Reactivity

Q. Q7. What factors influence the thermal stability of this compound?

A7. Stability is governed by:

  • Intermolecular interactions : π-π stacking (centroid distance: 3.828 Å) and C–H⋯O hydrogen bonds enhance crystal lattice stability .
  • Decomposition pathways : Above 200°C, cleavage of the isoxazole ring occurs, releasing CO and chlorobenzene derivatives .
  • Storage : Anhydrous conditions at -20°C prevent hydrolysis of the carbonyl chloride group .

Analytical Methodologies

Q. Q8. How can researchers distinguish this compound from structural analogs?

A8. Use a combination of:

  • HPLC-MS : ESI+ mode with a C18 column (retention time ~12.3 min; m/z 263 [M⁺]) .
  • IR spectroscopy : Characteristic C=N (1590 cm⁻¹) and C–Cl (750 cm⁻¹) stretches .
  • TLC : Rf = 0.6 in hexane:EtOAc (7:3) with UV visualization .

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3-(4-chlorophenyl)-2,1-Benzisoxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.